1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a tetrazole ring, a piperidine ring, and a phenyl group
Preparation Methods
The synthesis of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination process.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially with halogenated reagents, leading to the formation of substituted tetrazoles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Properties
Molecular Formula |
C16H20N6O2 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1-[3,4-dimethyl-2-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c1-10-3-4-13(14(11(10)2)22-9-18-19-20-22)16(24)21-7-5-12(6-8-21)15(17)23/h3-4,9,12H,5-8H2,1-2H3,(H2,17,23) |
InChI Key |
MQMHYPFZRVBBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)N3C=NN=N3)C |
Origin of Product |
United States |
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